
1-Benzyl-2-chloro-1H-indole-3-carbaldehyde
Übersicht
Beschreibung
“1-Benzyl-2-chloro-1H-indole-3-carbaldehyde” is a chemical compound with the molecular formula C16H13NO. It is a derivative of the indole family and is an essential and efficient chemical precursor for generating biologically active structures .
Synthesis Analysis
The synthesis of “1-Benzyl-2-chloro-1H-indole-3-carbaldehyde” and its derivatives often involves multicomponent reactions (MCRs), which are a one-step convergent and sustainable strategy wherein more than two starting materials combine through covalent bonds to afford a single product .
Chemical Reactions Analysis
“1-Benzyl-2-chloro-1H-indole-3-carbaldehyde” and its derivatives play a significant role in various chemical reactions. They are not only considered as a key in the synthesis of pharmaceutically active compounds and indole alkaloids but also have a vital role as precursors for the synthesis of various heterocyclic derivatives .
Physical And Chemical Properties Analysis
The physical and chemical properties of “1-Benzyl-2-chloro-1H-indole-3-carbaldehyde” include a melting point of 106-108 °C, a predicted boiling point of 439.8±28.0 °C, and a predicted density of 1.10±0.1 g/cm3 . It is a yellow crystalline powder that should be stored at −20°C .
Wissenschaftliche Forschungsanwendungen
Multicomponent Reactions (MCRs)
1-Benzyl-2-chloro-1H-indole-3-carbaldehyde: is a key precursor in Multicomponent Reactions (MCRs) . These reactions are a sustainable strategy that allows for the creation of complex molecules through the combination of three or more reactants in a single step. This method is operationally friendly, time- and cost-effective, and aligns with green chemistry principles due to reduced solvent use and energy requirements .
Synthesis of Biologically Active Structures
This compound serves as an efficient chemical precursor for generating structures with significant biological activity. It is instrumental in synthesizing a variety of heterocyclic derivatives, such as carbazole, triazole, pyrazole, pyrimidine, quinoline, and imidazole derivatives . These structures are foundational in the development of new pharmaceuticals.
Antiviral Agents
Indole derivatives, including those derived from 1-Benzyl-2-chloro-1H-indole-3-carbaldehyde, have been reported to exhibit antiviral activities. Specific substitutions on the indole scaffold have led to compounds with inhibitory effects against influenza A and other viruses .
Anticancer Properties
The indole nucleus is a part of many natural products and has shown a range of biological activities, including anticancer properties . Derivatives of 1-Benzyl-2-chloro-1H-indole-3-carbaldehyde may be used to develop new anticancer agents by exploiting these properties.
Antibiotic and Antimicrobial Applications
Indole derivatives are known for their antibiotic and antimicrobial activities. The structural flexibility of 1-Benzyl-2-chloro-1H-indole-3-carbaldehyde allows for the synthesis of compounds that can be potent antibiotics or antimicrobial agents .
Anti-inflammatory and Antioxidant Activities
The compound’s derivatives have been identified as having anti-inflammatory and antioxidant effects. These activities make them valuable for the treatment of various inflammatory disorders and for protecting cells against oxidative stress .
Wirkmechanismus
Safety and Hazards
“1-Benzyl-2-chloro-1H-indole-3-carbaldehyde” is classified as an irritant. It has hazard statements H302-H317, indicating that it is harmful if swallowed and may cause an allergic skin reaction. Precautionary measures include avoiding contact with skin and eyes, avoiding formation of dust and aerosols, and obtaining special instructions before use .
Zukünftige Richtungen
The future directions of “1-Benzyl-2-chloro-1H-indole-3-carbaldehyde” and its derivatives involve their potential applications in the synthesis of biologically active structures. They are ideal precursors for the synthesis of active molecules and have shown promise in the assembly of pharmaceutically interesting scaffolds .
Eigenschaften
IUPAC Name |
1-benzyl-2-chloroindole-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClNO/c17-16-14(11-19)13-8-4-5-9-15(13)18(16)10-12-6-2-1-3-7-12/h1-9,11H,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHEIMHAFRQLQPF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C3=CC=CC=C3C(=C2Cl)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00441838 | |
| Record name | 2-Chloro-1-benzyl-1H-indole-3-carboxaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00441838 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Benzyl-2-chloro-1H-indole-3-carbaldehyde | |
CAS RN |
77655-46-0 | |
| Record name | 2-Chloro-1-benzyl-1H-indole-3-carboxaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00441838 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



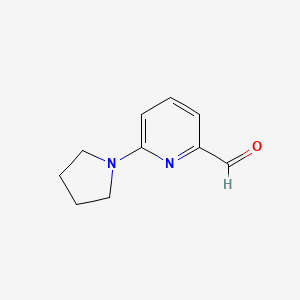
![3-[2-(Dimethylamino)ethoxy]benzaldehyde](/img/structure/B1278274.png)
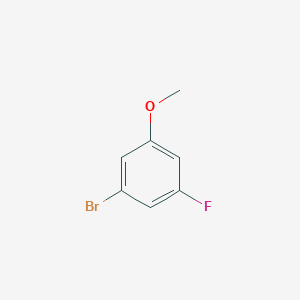
![4-[Benzo(b)thiophen-2-yl]phenol](/img/structure/B1278281.png)
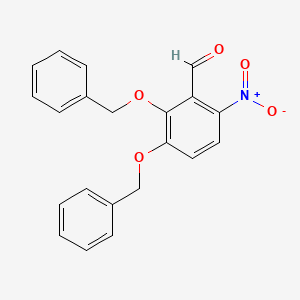
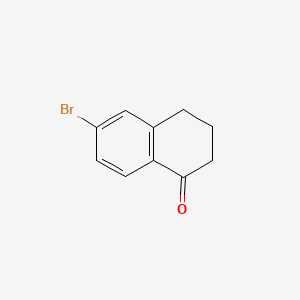


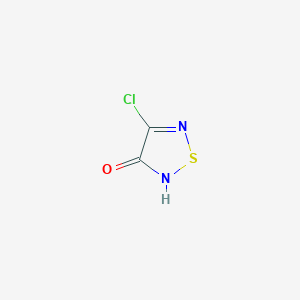
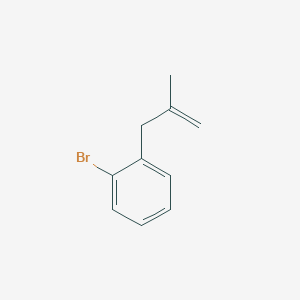
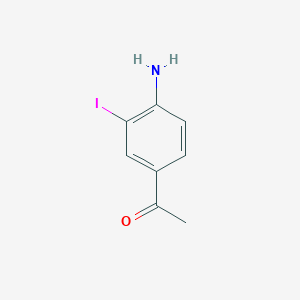


![4-Octyl-4H-dithieno[3,2-b:2',3'-d]pyrrole](/img/structure/B1278304.png)